(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
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Overview
Description
(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol . This compound is known for its unique structure, which includes a cyclooctene ring and a nitrophenyl carbonate group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate typically involves the reaction of cyclooct-2-en-1-ol with 4-nitrophenyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The carbonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carbonate group.
Major Products Formed
Oxidation: Formation of cyclooct-2-en-1-one derivatives.
Reduction: Formation of cyclooct-2-en-1-yl (4-aminophenyl) carbonate.
Substitution: Formation of various substituted cyclooct-2-en-1-yl derivatives.
Scientific Research Applications
(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles and electrophiles. The nitrophenyl carbonate group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution reactions. The cyclooctene ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- Cyclooct-2-en-1-yl (4-aminophenyl) carbonate
- Cyclooct-2-en-1-yl (4-methoxyphenyl) carbonate
- Cyclooct-2-en-1-yl (4-chlorophenyl) carbonate
Uniqueness
(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is unique due to the presence of the nitrophenyl group, which imparts distinct reactivity and functional properties. This makes it particularly useful in synthetic chemistry and biochemical applications compared to its analogs .
Properties
IUPAC Name |
[(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGBHHUEQUWSQ-XQRVVYSFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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